molecular formula C14H17Cl2NO B263661 N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No. B263661
M. Wt: 286.2 g/mol
InChI Key: CWWYZQRRNNZWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, commonly known as DCTA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropanecarboxamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

DCTA exerts its inhibitory effect on the proteasome by binding to the active site of the 20S proteasome subunit. This results in the inhibition of protein degradation and accumulation of ubiquitinated proteins, leading to cell death.
Biochemical and Physiological Effects
DCTA has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on the proteasome, DCTA has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. DCTA has also been found to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DCTA has several advantages for use in lab experiments. It is a potent and selective inhibitor of the proteasome, making it an effective tool for studying the role of the proteasome in cellular processes. DCTA has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
One limitation of DCTA is its potential cytotoxicity, which may limit its use in certain cell types. Additionally, DCTA has been found to have off-target effects on other cellular pathways, which may complicate data interpretation.

Future Directions

There are several future directions for research on DCTA. One area of interest is the development of more potent and selective inhibitors of the proteasome. Another area of research is the identification of biomarkers that can predict response to proteasome inhibitors such as DCTA. Additionally, there is ongoing research on the use of proteasome inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, there is interest in exploring the potential therapeutic uses of DCTA in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the proteasome. DCTA has been found to exhibit a range of biochemical and physiological effects, including induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. While DCTA has several advantages for use in lab experiments, including its potency and selectivity, it also has limitations such as potential cytotoxicity and off-target effects. Future research on DCTA will focus on the development of more potent and selective inhibitors of the proteasome, identification of biomarkers for response prediction, and exploration of therapeutic uses in other diseases.

Synthesis Methods

The synthesis of DCTA involves the reaction of 3,5-dichloroaniline with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure DCTA.

Scientific Research Applications

DCTA has been extensively used in scientific research due to its ability to inhibit the activity of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. The proteasome is involved in a range of cellular processes, including cell cycle regulation, apoptosis, and DNA repair. Inhibition of the proteasome has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

properties

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO/c1-13(2)11(14(13,3)4)12(18)17-10-6-8(15)5-9(16)7-10/h5-7,11H,1-4H3,(H,17,18)

InChI Key

CWWYZQRRNNZWDV-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.